21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers)
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Overview
Description
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers) is a synthetic steroid compound This compound is characterized by its complex structure, which includes multiple hydroxyl groups, an acetoxy group, and a propylmethylenedioxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione typically involves multiple steps. The starting materials are usually simpler steroidal compounds, which undergo a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Addition of an acetoxy group through reaction with acetic anhydride.
Propylmethylenedioxy Formation: Introduction of the propylmethylenedioxy moiety through a series of reactions involving propyl groups and methylene dioxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate hydroxyl groups. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the synthesis of other complex steroidal compounds and as a reference standard in analytical studies.
Mechanism of Action
The mechanism of action of 21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with steroid receptors to modulate gene expression and cellular responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
Signal Transduction: Affecting signal transduction pathways, resulting in changes in cellular behavior and function.
Comparison with Similar Compounds
Similar Compounds
21-Acetoxy-6 alpha-fluoro-16 alpha-methyl-4-pregnene-3,20-dione: A similar steroidal compound with a fluorine atom and a methyl group.
21-Acetoxy-6,9-difluoro-11-hydroxy-3,20-dioxopregna-1,4-dien-17-yl butyrate: Another related compound with difluoro and butyrate groups.
Uniqueness
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H36O8 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1 |
InChI Key |
PROKXHPTCWWSAS-NIMVQTRVSA-N |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)O |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O |
Origin of Product |
United States |
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